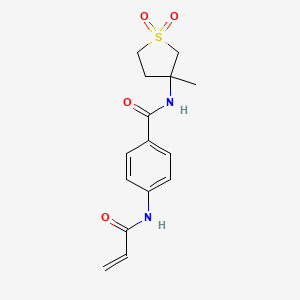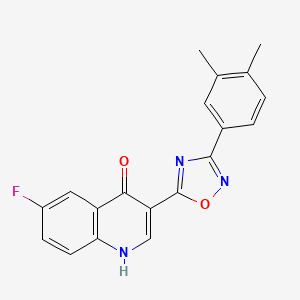![molecular formula C11H12BrN3O3 B2775288 3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1439441-60-7](/img/structure/B2775288.png)
3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS No. 1439441-60-7, is a chemical substance with a complex structure. It contains a total of 31 bonds, including 19 non-H bonds, 5 multiple bonds, 3 rotatable bonds, and 5 double bonds . The structure also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic imine, and 1 N hydrazine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of different types of bonds and functional groups. It includes a five-membered ring and a six-membered ring, which are part of a larger nine-membered ring structure . The structure also includes an aliphatic carboxylic acid group, an aliphatic imine, and an N hydrazine .Applications De Recherche Scientifique
Synthesis of Polyheterocyclic Compounds
The synthesis of new polyheterocyclic ring systems derived from related precursors demonstrates the potential of such compounds in constructing complex molecular structures. For instance, Abdel‐Latif et al. (2019) explored the use of a precursor for generating pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds in medicinal chemistry, particularly for their antibacterial properties Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019.
Anticancer Activity
Compounds with a pyrazolo[1,5-a]pyrimidine core have shown significant potential in anticancer research. Ghorab et al. (2014) synthesized 4-aminoantipyrine-based heterocycles, indicating that certain derivatives exhibit notable anticancer activity against human tumor breast cancer cell lines, suggesting the therapeutic potential of such compounds in oncology Ghorab, El-Gazzar, & Alsaid, 2014.
Antimicrobial Properties
The synthesis of new heterocycles incorporating antipyrine moiety, as investigated by Bondock et al. (2008), highlights the antimicrobial potential of these compounds. The study showcases the synthesis and evaluation of various derivatives for their antimicrobial activity, underscoring the importance of such compounds in developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.
Heterocyclic Chemistry
The compound's utility extends to heterocyclic chemistry, where its derivatives serve as key intermediates for synthesizing diverse heterocyclic systems. This is evident in the work of Berzosa et al. (2011), where similar pyrimidine derivatives were synthesized, showcasing the compound's role in creating biologically active structures with potential pharmaceutical applications Berzosa, Pettersson, Teixidó, & Borrell, 2011.
Propriétés
IUPAC Name |
3-(3-bromo-5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-5-7(3-4-8(16)17)6(2)15-10(13-5)9(12)11(18)14-15/h3-4H2,1-2H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJMRRQMJCLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=O)NN12)Br)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2775207.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2775211.png)


![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)
![4-ethyl-5-fluoro-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2775218.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)
![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775226.png)
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)
